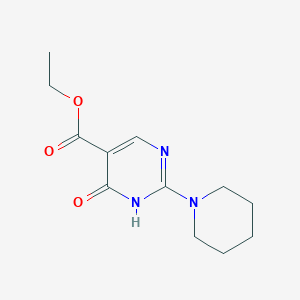

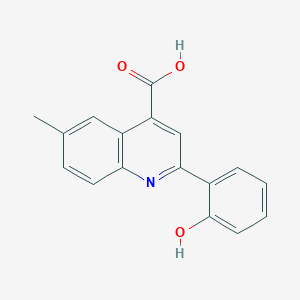

4-羟基-2-(哌啶-1-基)嘧啶-5-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

抗氧化剂: 与4-羟基-2-(哌啶-1-基)嘧啶-5-羧酸乙酯结构相似的2-(1-氨基环丁基)-5-(苯甲酰氧基)-6-羟基嘧啶-4-羧酸乙酯的新衍生物已被合成,并显示出有希望的抗氧化活性 (Asha 等人,2009).

抗结核活性: 与4-羟基-2-(哌啶-1-基)嘧啶-5-羧酸乙酯在结构上相似的系列乙基-4-(4-((取代苄基)氨基)哌啶-1-基)-2-(苯基/吡啶基)噻唑-5-羧酸盐已被设计、合成,并发现对结核分枝杆菌有效 (Jeankumar 等人,2013).

化学合成和反应: 各种研究集中于与4-羟基-2-(哌啶-1-基)嘧啶-5-羧酸乙酯在结构上相似的化合物的合成和化学反应。这些包括噻唑并[3,2-a]嘧啶的合成 (Sherif 等人,1993) 和三唑并嘧啶合成的新方案的开发 (Khaligh 等人,2020).

放射防护活性: 已经对嘧啶衍生物进行了研究,以了解它们的潜在抗氧化和放射防护活性。一项关于4-(4-(苄氧基)苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸乙酯的研究,该化合物具有相似的结构,突出了其在果蝇模型中的放射防护特性 (Mohan 等人,2014).

降血糖剂: 与4-羟基-2-(哌啶-1-基)嘧啶-5-羧酸乙酯在结构上相关的化合物已被合成并评估其作为降血糖剂的潜力。例如,2-(6-(4-(2-羟乙基)哌嗪-1-基)-2-甲基嘧啶-4-基-氨基)噻唑-5-羧酸乙酯被确认为一种有效的双效降血糖剂 (Song 等人,2011).

抗高血压药: 一系列带有哌啶部分的1,2,4-三唑并[1,5-α]嘧啶,类似于4-羟基-2-(哌啶-1-基)嘧啶-5-羧酸乙酯,已经制备并显示出有希望的抗高血压活性 (Bayomi 等人,1999).

化学结构分析: 研究还集中在与4-羟基-2-(哌啶-1-基)嘧啶-5-羧酸乙酯相似的化合物的化学结构和氢键模式,说明了结构分析在理解这些化合物的性质和潜在应用中的重要性 (Trilleras 等人,2008).

作用机制

Target of Action

Related compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Mode of Action

Related compounds have shown to exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that these compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties .

生化分析

Biochemical Properties

Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases and kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate .

Cellular Effects

Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate specific signaling pathways that lead to increased expression of genes involved in cell proliferation and differentiation . Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active site of target enzymes, either inhibiting or activating their activity. This binding is often mediated by hydrogen bonds and van der Waals forces . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate vary with different dosages in animal models. At low doses, it may have beneficial effects, such as promoting cell growth and differentiation. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in nucleotide metabolism, leading to changes in the levels of nucleotides and their derivatives .

Transport and Distribution

Within cells and tissues, Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate is transported and distributed by specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments. The compound can be actively transported into cells by membrane transporters and then distributed to various organelles .

Subcellular Localization

The subcellular localization of Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate is crucial for its activity and function. It is often directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression .

属性

IUPAC Name |

ethyl 6-oxo-2-piperidin-1-yl-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-2-18-11(17)9-8-13-12(14-10(9)16)15-6-4-3-5-7-15/h8H,2-7H2,1H3,(H,13,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXRWQJOGNFOMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(NC1=O)N2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365418 |

Source

|

| Record name | ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25693-43-0 |

Source

|

| Record name | ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl [(2-nitrophenyl)sulfonyl]acetate](/img/structure/B1363753.png)